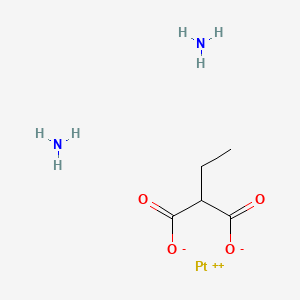
乳酸亚铁
描述
乳酸亚铁,也称为二价铁乳酸盐,是一种铁(II)与乳酸配体的配位络合物。它通常用作食品添加剂、营养补充剂,并在各种工业应用中使用。 该化合物呈淡绿色或白色晶体或浅绿色粉末,以其在水中的溶解度和在醇和醚中几乎不溶而闻名 .
科学研究应用
乳酸亚铁在科学研究中具有广泛的应用:
化学: 用于生产质子交换膜燃料电池的试剂,特别是在生产阴极催化转换器中.
生物学: 用于与铁代谢及其在生物系统中的作用相关的研究。
作用机制
乳酸亚铁主要通过其作为铁补充剂的作用发挥作用。铁是血红蛋白生产所必需的,血红蛋白是血液中氧气运输所必需的。该化合物在胃肠道中吸收,并掺入血红蛋白和其他含铁蛋白中。 分子靶标包括血红蛋白、肌红蛋白和各种依赖铁的酶 .
生化分析
Biochemical Properties
Iron(II) lactate plays a crucial role in biochemical reactions, particularly in iron homeostasis and metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with lactate dehydrogenase, an enzyme that catalyzes the conversion of lactate to pyruvate. Iron(II) lactate also influences the activity of hepcidin, a liver-derived peptide hormone that regulates iron levels in the body . The interaction between Iron(II) lactate and hepcidin is mediated through the bone morphogenetic protein (BMP) pathway, which modulates hepcidin expression .
Cellular Effects
Iron(II) lactate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Iron(II) lactate can increase the expression of hepcidin, which in turn affects iron transport and storage within cells . Additionally, Iron(II) lactate has been shown to impact the production of reactive oxygen species (ROS) in cells, which can influence cellular oxidative stress and damage .
Molecular Mechanism
The molecular mechanism of Iron(II) lactate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Iron(II) lactate binds to soluble adenylyl cyclase, leading to an increase in cellular cyclic adenosine monophosphate (cAMP) levels . This activation enhances signaling through the BMP pathway, resulting in the modulation of hepcidin expression . Additionally, Iron(II) lactate can interact with iron-sulfur clusters in proteins, affecting their catalytic activity and electron transfer processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iron(II) lactate can change over time. The stability and degradation of Iron(II) lactate are important factors that influence its long-term effects on cellular function. Studies have shown that Iron(II) lactate can degrade over time, leading to a decrease in its efficacy . Long-term exposure to Iron(II) lactate has been observed to affect cellular iron homeostasis and oxidative stress levels .
Dosage Effects in Animal Models
The effects of Iron(II) lactate vary with different dosages in animal models. At low doses, Iron(II) lactate can effectively supplement iron levels without causing adverse effects . At high doses, Iron(II) lactate can lead to toxic effects, including oxidative stress, tissue damage, and disruption of iron homeostasis . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
Iron(II) lactate is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, influencing the conversion of lactate to pyruvate and acetyl-CoA . Iron(II) lactate also affects the levels of metabolites such as NADH and NAD+, which are critical for cellular energy production and redox balance .
Transport and Distribution
Iron(II) lactate is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The distribution of Iron(II) lactate within cells is influenced by its binding to specific proteins and its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of Iron(II) lactate is critical for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The localization of Iron(II) lactate within mitochondria, for example, can influence its role in cellular respiration and energy production .
准备方法
合成路线和反应条件: 乳酸亚铁可以通过多种方法合成。 一种常见的方法是使乳酸钙与硫酸亚铁反应:[ \text{Ca(C}3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} + \text{FeSO}_4\text{(aq)} \rightarrow \text{CaSO}_4\text{(s)} + \text{Fe(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} ] 另一种方法是将乳酸与碳酸钙和硫酸亚铁混合 {_svg_2}.
工业生产方法: 在工业环境中,乳酸亚铁通过在受控条件下使原碳酸亚铁与乳酸反应而制得。 反应通常在约 45°C 下进行,并持续搅拌数小时以确保完全转化 .
化学反应分析
反应类型: 乳酸亚铁会经历各种化学反应,包括氧化、还原和络合。
常用试剂和条件:
氧化: 乳酸亚铁在氧化剂存在下可被氧化成乳酸铁。
还原: 它可以用还原剂还原回乳酸亚铁。
主要产品:
氧化: 乳酸铁
还原: 乳酸亚铁
络合: 各种铁-配体络合物
相似化合物的比较
乳酸亚铁经常与其他铁补充剂进行比较,例如硫酸亚铁、葡萄糖酸亚铁和富马酸亚铁。
类似化合物:
硫酸亚铁: 含有 20% 的元素铁,通常用于治疗缺铁性贫血.
葡萄糖酸亚铁: 含有 12% 的元素铁,以其较好的胃肠耐受性而闻名.
富马酸亚铁: 含有更高比例的元素铁,用于类似目的.
独特性: 乳酸亚铁的独特性在于它在水中的高溶解度以及它既用作食品添加剂又用作营养补充剂。 与硫酸亚铁相比,它也具有更少的胃肠道副作用 .
属性
IUPAC Name |
2-hydroxypropanoate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKCQDROTDCQOR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018671 | |
| Record name | Ferrous Lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-white crystals or light green powder having a characteristic smell, Trihydrate: Greenish-white solid; [Merck Index] Light green solid; [MSDSonline] | |
| Record name | FERROUS LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ferrous lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5309 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water. Practically insoluble in ethanol, Slight characteristic odor; mild, sweet and ferruginous taste; on exposure to air it becomes darker and incompletely soluble; greenish-white powder or crystalline masses; soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/ | |
| Record name | FERROUS LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | FERROUS LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
85993-25-5, 92542-68-2, 5905-52-2 | |
| Record name | (T-4)-Bis[(2S)-2-(hydroxy-κO)propanoato-κO]iron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85993-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92542-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous lactate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Bis(lactato-O1,O2)iron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085993255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferrous Lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-bis(lactato-O1,O2)iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JU4C2L5A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Iron(II) Lactate be used as a natural hair dye, and how does it compare to commercial options?
A: Yes, research has shown that Iron(II) Lactate can be combined with matcha (Camellia sinensis) powder to dye human hair. [] The intensity of the resulting color is dependent on the concentration of both matcha and Iron(II) Lactate. Importantly, this natural dyeing method has been shown to be comparable to commercial permanent hair coloration systems in terms of wash fastness and hair damage potential. []
Q2: What role does Iron(II) Lactate play in the synthesis of materials for lithium-ion batteries?
A: Iron(II) Lactate can be used as a precursor in the synthesis of hollow-structured α-Fe2O3/carbon (HIOC) composites, which show promise as anode materials for lithium-ion batteries. [] The Iron(II) Lactate, along with sucrose, is subjected to a spray pyrolysis process, resulting in a high-surface-area composite material. These HIOC composites exhibit desirable electrochemical properties like high capacity, good rate capability, and good cycling stability, making them attractive for energy storage applications. []
Q3: Can Iron(II) Lactate be used to enhance the properties of magnesium diboride (MgB2) bulks?
A: Research is exploring the use of Iron(II) Lactate as a combined source of iron and carbon for doping MgB2. [] Doping, the intentional introduction of impurities, is a common technique to modify the properties of materials. While the specific outcomes of this doping strategy on MgB2 are yet to be fully elucidated, it highlights the potential of Iron(II) Lactate in material science research. []
Q4: Are there analytical methods for detecting Iron(II) Lactate in complex matrices like food and medicine?
A: Yes, a fluorometric assay has been developed for the detection of Iron(II) Lactate hydrate in food and medicine. This method leverages the enhancing effect of poly(sodium-p-styrenesulfonate) on silver nanoclusters, enabling sensitive and selective detection of Iron(II) Lactate hydrate in these complex matrices. []
Q5: How is Iron(II) Lactate being utilized in the development of flexible energy storage devices?
A: Iron(II) Lactate can be employed as a precursor in the synthesis of porous Co(OH)2 nanoflake films, which are promising materials for flexible supercapacitors. [] The electrochemical deposition of Co(OH)2 onto stainless steel mesh, utilizing Iron(II) Lactate as a starting material, results in porous nanostructures with high capacitance and excellent cycling stability. These findings underscore the potential of Iron(II) Lactate in the development of high-performance, flexible energy storage devices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[8-METHOXY-4,4,6-TRIMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B1199228.png)
![N-[2-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1199232.png)



![8',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]tridecane-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one](/img/structure/B1199241.png)

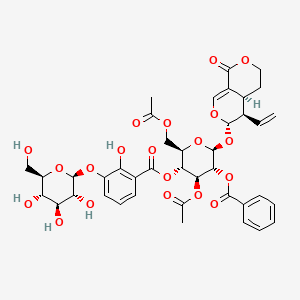
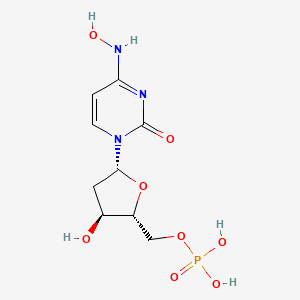
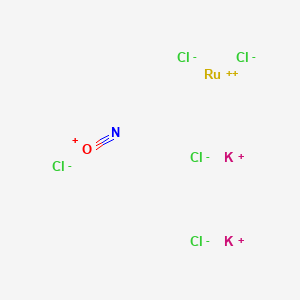
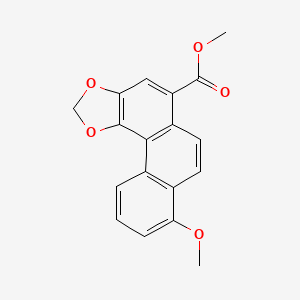

![2-[(3R,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1199249.png)
